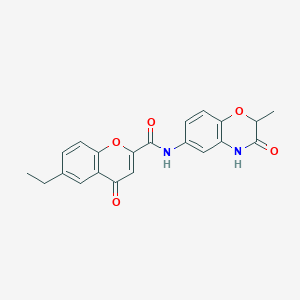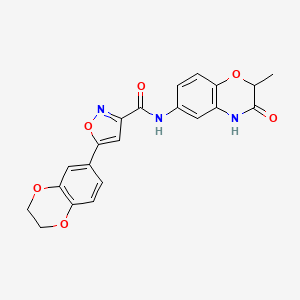![molecular formula C17H14Cl2N2O B11315446 5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11315446.png)
5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of chlorine atoms at positions 5 and 6, and a phenoxy group substituted with a prop-2-en-1-yl group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,6-dichloro-1H-benzimidazole, which is a common intermediate in the synthesis of various benzimidazole derivatives.
Alkylation: The 5,6-dichloro-1H-benzimidazole is then subjected to alkylation with 2-(prop-2-en-1-yl)phenol in the presence of a suitable base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms at positions 5 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic medium.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles (amines, thiols, alkoxides), in solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Agriculture: The compound is studied for its potential as a pesticide or herbicide due to its biological activity.
Wirkmechanismus
The mechanism of action of 5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of antimicrobial activity, it may disrupt cell membrane integrity or interfere with nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-dichloro-1H-benzimidazole-2-thiol: Similar in structure but contains a thiol group instead of a phenoxy group.
2-phenyl substituted benzimidazole derivatives: These compounds have a phenyl group at position 2 instead of the phenoxy group.
Uniqueness
The presence of the 2-(prop-2-en-1-yl)phenoxy group in 5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole imparts unique chemical and biological properties, making it distinct from other benzimidazole derivatives. This structural feature may enhance its binding affinity to specific biological targets and improve its pharmacokinetic properties.
Eigenschaften
Molekularformel |
C17H14Cl2N2O |
|---|---|
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
5,6-dichloro-2-[(2-prop-2-enylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H14Cl2N2O/c1-2-5-11-6-3-4-7-16(11)22-10-17-20-14-8-12(18)13(19)9-15(14)21-17/h2-4,6-9H,1,5,10H2,(H,20,21) |
InChI-Schlüssel |
LXPPNTNDUXUCNL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC=CC=C1OCC2=NC3=CC(=C(C=C3N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether](/img/structure/B11315363.png)
![6-bromo-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11315365.png)
![4-[(2-chlorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11315370.png)
![2-{2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B11315372.png)
![2-Acetyl-5-methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11315377.png)
![2-(4-chlorophenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11315381.png)

![N-(4-ethylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11315389.png)
![Ethyl 2-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11315393.png)

![7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B11315434.png)
![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315441.png)

![N-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11315453.png)
